2-(4-Methylpiperidin-1-yl)acetamide
Overview
Description
2-(4-Methylpiperidin-1-yl)acetamide is a chemical compound with the molecular formula C9H18N2O. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their role in drug design .
Preparation Methods
The synthesis of 2-(4-Methylpiperidin-1-yl)acetamide typically involves the reaction of 4-methylpiperidine with chloroacetamide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like ethyl acetate, and the product is purified through techniques such as preparative thin-layer chromatography (TLC) and recrystallization .
Chemical Reactions Analysis
2-(4-Methylpiperidin-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.
Scientific Research Applications
2-(4-Methylpiperidin-1-yl)acetamide has several scientific research applications:
Imaging Probes: It has been used in the synthesis of imaging probes for 5-HT2A receptors in positron emission tomography (PET) studies.
Anticancer Agents: Derivatives of this compound have shown significant anticancer activity, particularly in human lung adenocarcinoma cells.
Analgesic and Anti-inflammatory Agents: It has been studied for its potential analgesic and anti-inflammatory properties.
Memory Improvement: Some derivatives have demonstrated positive effects on memory improvement in animal studies.
Muscarinic Agonist Activity: It has been explored for its partial muscarinic agonist activity, binding directly to cholinoreceptors.
Anticonvulsant Agents: Certain derivatives have exhibited anticonvulsant activity at low doses.
M3 Receptor Antagonist:
Mechanism of Action
The mechanism of action of 2-(4-Methylpiperidin-1-yl)acetamide varies depending on its application. For example, as a muscarinic agonist, it binds to cholinoreceptors and activates them, leading to various physiological responses. In anticancer applications, it induces apoptosis in cancer cells through specific molecular pathways .
Comparison with Similar Compounds
2-(4-Methylpiperidin-1-yl)acetamide can be compared with other piperidine derivatives such as:
N-(4-(2-Methylpiperidin-1-yl)sulfonyl)phenylacetamide: This compound has a similar piperidine structure but includes a sulfonyl group, which may alter its chemical properties and biological activities.
N-(acridin-9-yl)-2-(4-methylpiperidin-1-yl)acetamide: This derivative contains an acridine moiety, which can enhance its binding affinity and specificity for certain biological targets.
Properties
IUPAC Name |
2-(4-methylpiperidin-1-yl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-7-2-4-10(5-3-7)6-8(9)11/h7H,2-6H2,1H3,(H2,9,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYKORLGCTVRVOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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